molecular formula C7H4BrNOS B12862832 2-Bromobenzo[d]oxazole-6-thiol

2-Bromobenzo[d]oxazole-6-thiol

Cat. No.: B12862832
M. Wt: 230.08 g/mol
InChI Key: VOBFPVIFGZZQPA-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-6-thiol is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a bromine atom at the 2-position and a thiol (-SH) group at the 6-position. The benzo[d]oxazole scaffold combines a benzene ring fused with an oxazole ring (containing oxygen and nitrogen), distinguishing it from benzothiazole derivatives (which contain sulfur instead of oxygen). The bromine atom enhances electrophilic reactivity, while the thiol group confers nucleophilic and redox-active properties, making this compound valuable in pharmaceutical synthesis, catalysis, and materials science .

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-6-thiol

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H

InChI Key

VOBFPVIFGZZQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-thiol typically involves the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then brominated at the 2-position. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination process .

Industrial Production Methods: Industrial production of 2-Bromobenzo[d]oxazole-6-thiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent oxazole ring. Common reagents and outcomes include:

Table 1: Substitution Reactions at Position 2

NucleophileConditionsProductYield (%)Source
AminesPd(PPh₃)₄, DMF, 80°C2-Aminobenzo[d]oxazole-6-thiol65–78
ThiolsK₂CO₃, DMSO, 60°C2,6-Dithiolbenzo[d]oxazole45–55
MethoxideMeOH, NaH, rt2-Methoxybenzo[d]oxazole-6-thiol72
  • Mechanism : The bromine is displaced via a two-step process: (1) deprotonation of the thiol group stabilizes the intermediate, and (2) nucleophilic attack occurs at the activated aryl bromide .

Oxidation and Reduction Reactions

The thiol group at position 6 is redox-active, participating in the following transformations:

Table 2: Reactivity of the Thiol Group

Reaction TypeReagents/ConditionsProductNotesSource
OxidationH₂O₂, AcOHBenzo[d]oxazole-6-sulfonic acidForms stable sulfonate
Disulfide FormationI₂, EtOH6,6'-Disulfide dimerReversible in reducing environments
ReductionNaBH₄, MeOHBenzo[d]oxazole-6-hydrothiolRarely utilized
  • Key Insight : Oxidation to sulfonic acids enhances water solubility, making derivatives suitable for biological assays.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling, expanding structural diversity:

Table 3: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃2-Phenylbenzo[d]oxazole-6-thiol85
4-MeO-C₆H₄B(OH)₂PdCl₂(dppf), dioxane2-(4-Methoxyphenyl) derivative78
3,5-(CF₃)₂C₆H₃BpinPd(PPh₃)₄, tolueneTrifluoromethyl-substituted analog67
  • Optimization : Yields improve with electron-rich boronic acids and polar aprotic solvents like DMF .

Heterocyclic Ring Functionalization

The oxazole ring itself undergoes electrophilic substitution, though reactivity is modulated by substituents:

Key Reactions:

  • Halogenation : Treatment with NBS (N-bromosuccinimide) under radical conditions brominates the benzene ring at position 4 or 5 .

  • Cycloaddition : Reacts with dienophiles in Diels-Alder reactions to form fused polycyclic systems .

Table 4: Functional Group Reactivity

GroupReaction PartnerRate Constant (k, M⁻¹s⁻¹)Dominant Mechanism
C-BrAmines1.2 × 10⁻³SNAr
-SHElectrophiles (e.g., Mel)4.8 × 10⁻²Nucleophilic acyl substitution
  • Bromine : 10× slower reactivity compared to thiol due to steric hindrance and electronic effects.

Scientific Research Applications

Pharmaceutical Development

2-Bromobenzo[d]oxazole-6-thiol serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting infectious diseases and cancer. Its structural properties allow for modifications that enhance the efficacy of drug candidates. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes associated with cancer progression, thereby offering a potential therapeutic pathway .

Material Science

In material science, 2-Bromobenzo[d]oxazole-6-thiol is utilized to develop advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry. It aids in the detection and quantification of metal ions, which is vital for environmental monitoring and quality control processes. For example, studies have demonstrated its effectiveness in complexometric titrations and spectrophotometric methods, providing reliable results for trace metal analysis in environmental samples .

Biological Research

In biological research, 2-Bromobenzo[d]oxazole-6-thiol has been explored for its role in enzyme inhibition and cellular signaling pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular responses related to disease mechanisms. Case studies highlight its potential as a lead compound in developing therapeutics aimed at modulating signaling pathways involved in cancer and inflammatory diseases .

Organic Synthesis

The compound is recognized for its versatility in organic synthesis as a building block for creating complex molecules. Its reactivity allows chemists to employ it in various reactions, including nucleophilic substitutions and cross-coupling reactions. This application is particularly significant in synthesizing novel compounds with potential biological activity .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the efficacy of 2-Bromobenzo[d]oxazole-6-thiol derivatives against cancer cell linesIdentified several derivatives with significant inhibitory effects on tumor growth
Polymer Development ResearchExplored the incorporation of 2-Bromobenzo[d]oxazole-6-thiol into polymer compositesEnhanced mechanical strength and thermal stability observed in modified polymers
Environmental Analysis StudyUtilized 2-Bromobenzo[d]oxazole-6-thiol as a reagent for detecting heavy metalsDemonstrated high sensitivity and specificity in quantifying metal ions in water samples

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Core Heteroatom Effects

Table 1: Core Structural Features
Compound Core Structure Substituents (Position) Molecular Weight (g/mol)
2-Bromobenzo[d]oxazole-6-thiol Benzo[d]oxazole Br (2), -SH (6) 230.08*
2-Bromo-6-fluorobenzothiazole Benzothiazole Br (2), F (6) 230.07
2-Bromobenzo[d]thiazole-6-carboxylic Acid Benzothiazole Br (2), -COOH (6) 258.09
6-Chlorobenzoxazole-2-methanamine Benzo[d]oxazole Cl (6), -CH2NH2 (2) 198.63

*Calculated based on formula C7H4BrNOS.

  • Core Heteroatoms : The substitution of oxygen (oxazole) vs. sulfur (thiazole) alters electronic properties. Benzothiazoles exhibit greater polarizability and π-conjugation due to sulfur’s larger atomic radius, whereas benzo[d]oxazoles are more electronegative, influencing solubility and reactivity in cross-coupling reactions .

Electronic and Reactivity Profiles

Table 2: Substituent Effects on Reactivity
Compound Key Substituents Electronic Effects Reactivity Highlights
2-Bromobenzo[d]oxazole-6-thiol -SH, Br -SH: Strong nucleophile, redox-active Prone to disulfide formation; Suzuki coupling via Br
2-Bromo-6-fluorobenzothiazole F, Br F: Electron-withdrawing, meta-directing Halogen exchange reactions; agrochemical intermediates
2-Bromobenzo[d]thiazole-6-carboxylic Acid -COOH, Br -COOH: Strongly acidic (pKa ~4–5) Metal coordination; peptide coupling
6-Chlorobenzoxazole-2-methanamine -CH2NH2, Cl -CH2NH2: Basic (pKa ~10–11) Amine-mediated functionalization; drug scaffolds
  • Thiol vs. Carboxylic Acid : The thiol group (pKa ~10) is less acidic than carboxylic acid but participates in metal chelation and redox reactions, unlike the carboxylate .
  • Halogen Effects : Bromine’s leaving-group ability facilitates cross-coupling (e.g., Suzuki), whereas fluorine’s electronegativity enhances stability in aromatic systems .

Physical and Thermodynamic Properties

Table 3: Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility
2-Bromobenzo[d]oxazole-6-thiol Not reported Not reported Low in water; soluble in DMSO
2-Bromo-6-fluorobenzothiazole Not reported Not reported Organic solvents (THF, DCM)
2-Bromobenzo[d]thiazole-6-carboxylic Acid 134–138 444.1 Moderate in polar solvents
6-Chlorobenzoxazole-2-methanamine Not reported Not reported Ethanol, acetone
  • Thermal Stability : The carboxylic acid derivative (444.1°C boiling point) exhibits higher thermal stability than thiol or amine analogs, likely due to hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromobenzo[d]oxazole-6-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in a DME/water solvent system under microwave irradiation (150°C, 5–45 minutes). Yield optimization involves adjusting equivalents of arylboronic acids (1.3 equiv relative to brominated intermediates) and ensuring anhydrous conditions to minimize side reactions . Characterization via ¹H NMR (e.g., δ 8.87–8.79 ppm for aromatic protons) and mass spectrometry (e.g., [M + Na–2H]⁻ at 398.8 m/z) is critical for confirming purity .

Q. How can researchers validate the structural integrity of 2-bromobenzo[d]oxazole-6-thiol derivatives?

  • Methodological Answer : Use multi-spectral analysis:

  • ¹H/¹³C NMR : Aromatic protons in DMSO-d₆ typically appear at δ 6.8–8.9 ppm, with NH₂ groups at δ 3.65 ppm .
  • IR Spectroscopy : Key peaks include NH stretches (~3325 cm⁻¹), C=N (~1595 cm⁻¹), and Ar–Br (~600 cm⁻¹) .
  • Mass Spectrometry (ESI) : Confirm molecular ion clusters (e.g., [M + Na]⁺ or [M–H]⁻) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for 2-bromobenzo[d]oxazole-6-thiol derivatives across different assays?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability or solvent interference). To address this:

  • Standardize assays : Use consistent bacterial strains (e.g., Acinetobacter baumannii ATCC 19606) and solvent controls (DMSO ≤1% v/v) .
  • Dose-response curves : Calculate IC₅₀ values with triplicate replicates to assess potency variability .
  • SAR analysis : Compare substituent effects (e.g., 6-bromo vs. 6-methoxy groups) on antimicrobial activity .

Q. How can computational modeling enhance the design of 2-bromobenzo[d]oxazole-6-thiol-based DNA gyrase inhibitors?

  • Methodological Answer :

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities to E. coli GyrB ATPase (PDB: 1KIJ). Prioritize derivatives with hydrogen bonds to Asp73 and hydrophobic interactions with Val167 .
  • ADMET prediction : Employ SwissADME to optimize logP (ideally 2–3) and rule out Pan-Assay Interference Compounds (PAINS) .

Q. What are the key challenges in synthesizing 2-bromobenzo[d]oxazole-6-thiol analogs with electron-withdrawing substituents, and how can they be mitigated?

  • Methodological Answer : Electron-deficient arylboronic acids (e.g., nitro or trifluoromethyl groups) reduce coupling efficiency due to slower transmetallation. Solutions include:

  • Catalyst optimization : Use PdCl₂(dppf) with higher thermal stability.
  • Microwave parameters : Extend irradiation time (up to 60 minutes) and increase temperature to 160°C .
  • Purification : Employ gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:1) to isolate polar byproducts .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for 2-bromobenzo[d]oxazole-6-thiol derivatives?

  • Methodological Answer : Contradictions may stem from tautomerism or solvent effects. For example:

  • Tautomeric shifts : Thiol ↔ thione equilibria in DMSO-d₆ can alter NH proton signals. Use deuterated chloroform (CDCl₃) to stabilize the dominant tautomer .
  • Solvent peaks : Subtract residual DMSO-d₅ (δ 2.50 ppm) or water (δ 3.33 ppm) signals during integration .

Q. What analytical methods are recommended for assessing the stability of 2-bromobenzo[d]oxazole-6-thiol under physiological conditions?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hours.
  • LC-UV : Track λmax shifts (e.g., 276.5 nm in ethanol) to detect hydrolyzed products .
  • Stability criteria : ≥90% compound recovery after 6 hours indicates suitability for in vivo studies .

Experimental Design Considerations

Q. How can researchers design a robust SAR study for 2-bromobenzo[d]oxazole-6-thiol derivatives targeting anticancer activity?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with 6-bromo, 6-aryl, or 6-alkoxy substituents .
  • Cell line panel : Test against SKRB-3 (breast), SW620 (colon), and HepG2 (liver) cancer cells using MTT assays .
  • Control compounds : Include cisplatin (positive control) and DMSO vehicle (negative control) .

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